A Comprehensive Technical Guide to Azetidin-2-ylmethyl-carbamic acid tert-butyl ester: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to Azetidin-2-ylmethyl-carbamic acid tert-butyl ester: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester, identified by the CAS Number 99724-21-7 , is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry.[1][2] Its unique structural architecture, featuring a strained four-membered azetidine ring coupled with a Boc-protected aminomethyl side chain, offers a compelling combination of conformational rigidity and synthetic versatility. This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol, and its strategic applications in the design and development of novel therapeutic agents. The strategic incorporation of the azetidine motif can significantly influence the pharmacological profile of a drug candidate, making this compound a valuable asset for researchers aiming to optimize potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties
A summary of the key physicochemical properties of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester is presented in the table below. These properties are essential for its handling, storage, and application in various synthetic protocols.
| Property | Value | Source |
| CAS Number | 99724-21-7 | [1] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 186.25 g/mol | [3] |
| Appearance | White to yellow solid | [4] |
| Storage Temperature | 2-8°C |
Note: Explicit experimental data for melting point, boiling point, and solubility were not found in the publicly available literature. These properties should be determined empirically upon acquisition of the compound.
The Strategic Importance of the Azetidine Moiety in Drug Design
The azetidine ring, a four-membered saturated heterocycle, has gained considerable traction in drug discovery.[5] Its inclusion in a molecular scaffold imparts a degree of conformational constraint, which can be highly advantageous for several reasons:
-
Enhanced Binding Affinity: By reducing the conformational flexibility of a molecule, the entropic penalty upon binding to a biological target is minimized, potentially leading to a significant increase in binding affinity.
-
Improved Selectivity: The well-defined three-dimensional geometry of the azetidine ring can facilitate more precise interactions with the target protein, leading to improved selectivity over off-target interactions.
-
Metabolic Stability: The strained ring system can influence the metabolic profile of a drug candidate, sometimes leading to increased resistance to enzymatic degradation.
-
Vectorial Exit Trajectory: The defined exit vectors from the azetidine ring allow for precise orientation of substituents, enabling the exploration of specific binding pockets within a target protein.
The tert-butyloxycarbonyl (Boc) protecting group on the primary amine of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester is a cornerstone of its synthetic utility. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for the selective unmasking of the amine for subsequent functionalization.[6][7] This orthogonality is a critical feature in multi-step synthetic campaigns.
Experimental Protocol: Synthesis of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester
Reaction Scheme:
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester Synthesis Workflow
Materials:
-
Azetidin-2-ylmethanamine dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add Azetidin-2-ylmethanamine dihydrochloride.
-
Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath. To this, slowly add triethylamine (Et₃N) to neutralize the hydrochloride salt and liberate the free amine.
-
Boc-Protection: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine suspension at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Azetidin-2-ylmethyl-carbamic acid tert-butyl ester.
Applications in Drug Discovery and Development
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester is a versatile intermediate for the synthesis of a wide array of more complex molecules with therapeutic potential. Its utility stems from the ability to selectively deprotect the Boc group and functionalize the resulting primary amine.
Workflow for Elaboration of the Azetidine Scaffold:
Application of the Azetidine Building Block in a Drug Discovery Cascade
This workflow illustrates how the title compound can be used to generate a library of diverse molecules for biological screening. The primary amine, unmasked after Boc deprotection, can undergo a variety of chemical transformations, including:
-
Amide bond formation: Coupling with carboxylic acids to introduce a wide range of substituents.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.
-
Alkylation: Introduction of alkyl groups.
These reactions allow for the systematic exploration of the chemical space around the azetidine core, facilitating the identification of lead compounds with desired biological activities.
Safety and Handling
As with all chemical reagents, Azetidin-2-ylmethyl-carbamic acid tert-butyl ester should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester is a valuable and versatile building block for drug discovery and development. Its unique structural features, combining a conformationally constrained azetidine ring with a synthetically tractable Boc-protected amine, provide chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The ability to introduce this scaffold into a diverse range of molecules allows for the fine-tuning of pharmacological properties, ultimately contributing to the development of safer and more effective medicines.
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ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link].
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Ningbo Inno Pharmchem Co., Ltd. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available from: [Link].
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Shanghai Kehua Bio-engineering Co., Ltd. |99724-21-7||MFCD06658350|有机合成. Available from: [Link].
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PubChem. ((S)-2,2-Dimethyl-1-{(S)-3-methyl-1-[4-oxo-1-((S)-1-phenyl-ethylcarbamoyl)-azetidin-2-yloxymethyl]-butylcarbamoyl}-propyl)-carbamic acid tert-butyl ester | C29H46N4O6 | CID 482279. Available from: [Link].
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Yuhan Chemical. tert-Butyl (azetidin-2-ylmethyl)carbamate. Available from: [Link].
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Organic Syntheses Procedure. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Available from: [Link].
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Organic Letters. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014-12-23). Available from: [Link].
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ResearchGate. Synthesis of carbamate 9 d: (a) tert‐butyl... | Download Scientific Diagram. Available from: [Link].
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PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link].
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Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link].
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Chemsrc. [1-(2-amino-phenyl)-azetidin-3-yl]-carbamic acid tert-butyl ester | 889948-05-4. (2025-09-25). Available from: [Link].
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PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645. Available from: [Link].
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